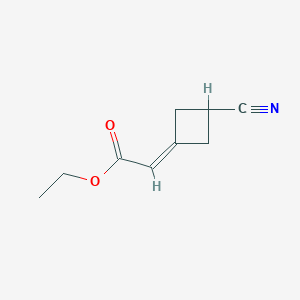
Ethyl 2-(3-cyanocyclobutylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-cyanocyclobutylidene)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a cyclobutylidene ring with a cyano group and an ethyl ester group, making it a unique and interesting molecule for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-cyanocyclobutylidene)acetate typically involves the reaction of ethyl cyanoacetate with a suitable cyclobutylidene precursor under basic conditions. One common method involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ethyl cyanoacetate, followed by the addition of the cyclobutylidene precursor. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-(3-cyanocyclobutylidene)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: this compound hydrolysis yields 2-(3-cyanocyclobutylidene)acetic acid and ethanol.
Reduction: Reduction of the cyano group forms ethyl 2-(3-aminocyclobutylidene)acetate.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(3-cyanocyclobutylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 2-(3-cyanocyclobutylidene)acetate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways.
相似化合物的比较
Ethyl 2-(3-cyanocyclobutylidene)acetate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Lacks the cyclobutylidene ring, making it less sterically hindered and more reactive.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
2-(3-Cyanocyclobutylidene)acetic acid: The free acid form, which can be more reactive in certain chemical reactions.
This compound stands out due to its unique combination of functional groups and structural features, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
ethyl 2-(3-cyanocyclobutylidene)acetate |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)5-7-3-8(4-7)6-10/h5,8H,2-4H2,1H3 |
InChI 键 |
QTGOCOALYVWIMN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C1CC(C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















